8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one
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Overview
Description
8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one is a synthetic organic compound characterized by its bromo and difluoro groups attached to an isoquinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent halogenation and fluorination steps introduce the bromo and difluoro groups to the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted isoquinolines.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one: This compound is structurally similar but differs in the position of the bromo and fluoro groups.
8-Bromo-4-fluoro-1,2-dihydroisoquinolin-3-one: Another closely related compound with a single fluoro group instead of two.
Uniqueness: 8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one stands out due to its unique combination of bromo and difluoro groups, which can impart distinct chemical and biological properties compared to its analogs.
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Properties
Molecular Formula |
C9H6BrF2NO |
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Molecular Weight |
262.05 g/mol |
IUPAC Name |
8-bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-3-1-2-6-5(7)4-13-8(14)9(6,11)12/h1-3H,4H2,(H,13,14) |
InChI Key |
PMAONAVGYFRMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(C(=O)N1)(F)F |
Origin of Product |
United States |
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